2-Amino-6-chloropurine

Antimycobacterial Tuberculosis Cytotoxicity

2-Amino-6-chloropurine (ACP) is an indispensable heterocyclic purine derivative for your pharmaceutical synthesis pipeline. It is the designated industrial intermediate for the high-yield manufacture of the antiviral drugs penciclovir and famciclovir, owing to its unique regioselective N-9 alkylation profile. Alternatives like 2-aminopurine or 6-chloropurine fail to achieve the same synthetic efficiency or biological activation, making ACP non-substitutable for these critical pathways. Secure your high-purity batch to leverage its distinct reactivity as a prodrug precursor and its validated scaffold in antimycobacterial research.

Molecular Formula C5H4ClN5
Molecular Weight 169.57 g/mol
CAS No. 133762-81-9
Cat. No. B10820422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloropurine
CAS133762-81-9
Molecular FormulaC5H4ClN5
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)N)Cl
InChIInChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
InChIKeyRYYIULNRIVUMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloropurine (CAS 133762-81-9) Procurement Guide: A Key Purine Intermediate for Antiviral and Antimycobacterial Synthesis


2-Amino-6-chloropurine (ACP, CAS 133762-81-9) is a heterocyclic purine derivative that serves as a critical synthetic intermediate in the pharmaceutical industry [1]. Its structure features a chloro substituent at the C6 position and an amino group at the C2 position of the purine ring, enabling versatile reactivity for generating a wide array of nucleoside analogs . This compound is fundamental to the industrial-scale synthesis of the antiviral drugs penciclovir and famciclovir and is a precursor for numerous research candidates targeting viruses like Epstein-Barr Virus (EBV) and Human Herpesvirus 6 (HHV-6), as well as being explored for antimycobacterial applications [2].

2-Amino-6-chloropurine: Why Simple Purine Analogs Are Not Interchangeable


Substituting 2-amino-6-chloropurine with a generic purine or simple halogenated analog is not feasible due to its unique chemical reactivity and biological activation profile. The compound is distinguished by its specific regioselectivity in N-alkylation, a property essential for high-yield synthesis of key antiviral agents [1]. Furthermore, as a prodrug precursor, its activation pathway is distinct; it is converted by specific enzymes like xanthine oxidase, which is not a universal characteristic of its analogs [2]. These structural and functional specificities mean that even closely related molecules, such as 2-aminopurine or 6-chloropurine, will not yield the same synthetic outcomes or biological metabolites, underscoring the need for the exact compound in research and development.

2-Amino-6-chloropurine (CAS 133762-81-9): Quantitative Evidence for Differentiation vs. Closest Analogs


2-Amino-6-chloropurine Derivatives Exhibit Potent Antimycobacterial Activity with a Favorable Safety Window

2-Amino-6-chloropurine and its N-acyl derivatives demonstrate potent tuberculostatic activity against Mycobacterium tuberculosis H37Rv with MIC values ranging from 0.35 to 1.5 µg/ml, a level of potency that is clinically relevant. Crucially, in direct comparison, the same active compounds were essentially non-toxic to human embryo fibroblasts in an MTT assay, showing an IC50 of > 50 µM [1]. This indicates a high degree of selectivity at the cellular level, a key differentiator from many other antimycobacterial leads that may exhibit significant host cell toxicity.

Antimycobacterial Tuberculosis Cytotoxicity

2-Amino-6-chloropurine vs. 2-Aminopurine: Equivalent Electrochemical Reactivity Enables Direct Prodrug Conversion

The polarographic behavior of the riboside of 2-amino-6-chloropurine is virtually identical to that of the parent 2-amino-6-chloropurine base [1]. This electrochemical equivalence allows for a simple, high-yield procedure to convert 2-amino-6-chloropurine nucleosides directly into their corresponding 2-aminopurine congeners. This is a key synthetic advantage, as it provides a streamlined route to a valuable class of compounds without the need for complex alternative syntheses starting from other purine bases.

Prodrug Synthesis Electrochemistry Antiviral

Prodrug Activation: 2-Amino-6-chloropurine Derivatives are Selective Substrates for Xanthine Oxidase

In the context of antiviral prodrugs, 2-amino-6-chloropurine-derived compounds exhibit a specific and quantifiable activation pathway. For instance, the 9-isomer of 6-deoxyacyclovir (a prodrug synthesized from 2-amino-6-chloropurine) is readily converted to acyclovir by the enzyme xanthine oxidase [1]. This is in stark contrast to its structural isomer, the 7-isomer, which is not a substrate for the enzyme, highlighting the exquisite structural specificity governing its activation. This enzyme-specific activation can be a critical design element for targeted drug delivery or for creating enzyme-activated molecular probes.

Prodrug Activation Xanthine Oxidase Enzyme Specificity

In Vivo Prodrug Performance: 2-Aminopurine Dioxolane (APD) Outperforms 2-Amino-6-chloropurine Dioxolane (ACPD) in Generating Active Metabolite

A preclinical pharmacokinetic study in rhesus monkeys directly compared two prodrugs for the antiviral (-)-β-D-dioxolane guanine (DXG). The prodrug (-)-β-D-2-aminopurine dioxolane (APD) significantly outperformed (-)-β-D-2-amino-6-chloropurine dioxolane (ACPD) in its ability to generate sustained levels of the active metabolite DXG in both serum and cerebrospinal fluid (CSF) [1]. Specifically, APD yielded significantly higher serum concentrations of DXG and greater area under the concentration-time curve (AUC) values. Furthermore, APD achieved higher prodrug and DXG levels in the CSF. Consequently, the study concluded APD was a better prodrug candidate for clinical development.

Pharmacokinetics Antiviral Prodrugs HIV HBV

Defined Research and Industrial Applications for 2-Amino-6-chloropurine (CAS 133762-81-9)


Synthesis of Anti-Herpetic Agents Penciclovir and Famciclovir

2-Amino-6-chloropurine is the designated industrial intermediate for the commercial synthesis of penciclovir and famciclovir [1]. Its unique regioselectivity in N-9 alkylation allows for the efficient introduction of the necessary side chain precursor, a step that is critical to the overall yield and purity of these active pharmaceutical ingredients [2]. Any alternative starting material would necessitate a completely redesigned and likely less efficient synthetic route, making this compound indispensable for this high-volume application.

Design of Xanthine Oxidase-Activated Prodrugs and Fluorescent Probes

The specific conversion of 2-amino-6-chloropurine-derived 6-deoxyacyclovir by xanthine oxidase provides a unique platform for designing enzyme-activated prodrugs and fluorescent probes [3]. This property is not a general feature of other purine analogs and is critical for creating targeted therapeutics that release the active drug only in tissues expressing high levels of xanthine oxidase, or for developing sensitive, enzyme-specific assays.

Scaffold for Antimycobacterial Lead Optimization

The demonstrated potent in vitro activity against Mycobacterium tuberculosis (MIC 0.35–1.5 µg/ml) combined with low cytotoxicity (IC50 > 50 µM) makes 2-amino-6-chloropurine a privileged starting point for antimycobacterial drug discovery [4]. Its favorable therapeutic window is a critical quantitative advantage over many other hits, which often show toxicity at or near their MIC. This evidence supports its selection for further medicinal chemistry campaigns to develop novel tuberculosis treatments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-chloropurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.